[3-(Trifluoromethyl)phenyl]methanethiol
Overview
Description
[3-(Trifluoromethyl)phenyl]methanethiol: is an organosulfur compound with the molecular formula C8H7F3S . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanethiol group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenyl]methanethiol typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium hydrosulfide . The reaction is carried out in an organic solvent such as dimethylformamide under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified using distillation or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Trifluoromethyl)phenyl]methanethiol can undergo oxidation reactions to form or . Common oxidizing agents include and .
Reduction: The compound can be reduced to form using reducing agents such as .
Substitution: It can participate in nucleophilic substitution reactions where the methanethiol group is replaced by other nucleophiles. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, organic solvents.
Major Products Formed:
- Various substituted products from nucleophilic substitution.
Disulfides: and from oxidation.
Thiols: from reduction.
Scientific Research Applications
Chemistry: [3-(Trifluoromethyl)phenyl]methanethiol is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts significant electron-withdrawing properties, making it valuable in the synthesis of pharmaceutical intermediates and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It is also employed in the development of enzyme inhibitors and bioconjugates .
Medicine: novel therapeutic agents . Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also utilized in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)phenyl]methanethiol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to the inhibition of enzyme activity. The methanethiol group can form covalent bonds with nucleophilic residues in proteins, further modulating their function.
Comparison with Similar Compounds
- [4-(Trifluoromethyl)phenyl]methanethiol
- [2-(Trifluoromethyl)phenyl]methanethiol
- [3-(Trifluoromethyl)phenyl]ethanethiol
Comparison: Compared to its analogs, [3-(Trifluoromethyl)phenyl]methanethiol exhibits unique reactivity due to the position of the trifluoromethyl group on the phenyl ring. This positional difference influences the compound’s electronic properties and steric effects, making it more suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIQWIMXCPTQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180392 | |
Record name | 3-(Trifluoromethyl)benzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25697-55-6 | |
Record name | 3-(Trifluoromethyl)benzyl mercaptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025697556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)benzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25697-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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